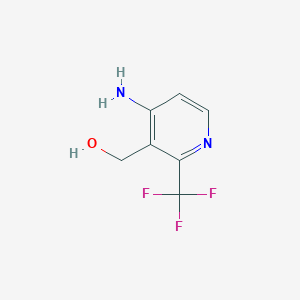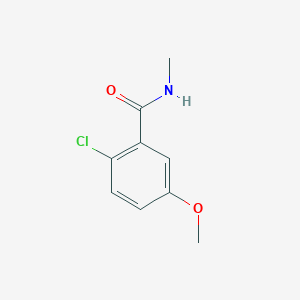
2-chloro-5-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and a methyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-N-methylbenzamide typically involves the reaction of 2-chloro-5-methoxybenzoic acid with N-methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
化学反应分析
Types of Reactions
2-chloro-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide group can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amide derivative.
Oxidation: Oxidation of the methoxy group yields a hydroxyl derivative.
Reduction: Reduction of the amide group yields the corresponding amine.
Hydrolysis: Hydrolysis yields 2-chloro-5-methoxybenzoic acid and N-methylamine.
科学研究应用
2-chloro-5-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-chloro-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The methoxy and chlorine substituents play a crucial role in determining the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the chlorine and methoxy substituents, resulting in different chemical properties and reactivity.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains additional functional groups, leading to varied applications and reactivity.
2-chloro-5-fluoro-N-methoxy-N-methylbenzamide: The fluorine substituent alters the electronic properties and reactivity compared to the methoxy group.
Uniqueness
2-chloro-5-methoxy-N-methylbenzamide is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its utility in various research applications.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
2-chloro-5-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
ZKJLPGLTFSLZCW-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


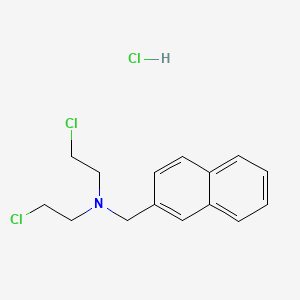
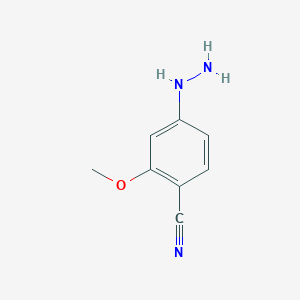
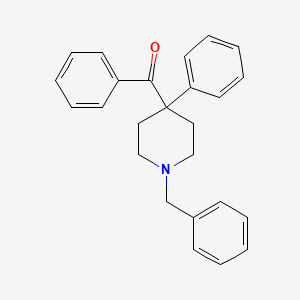
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

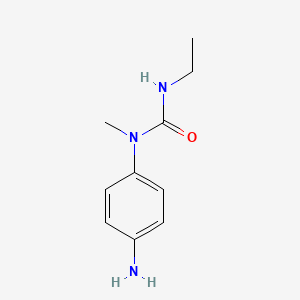
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
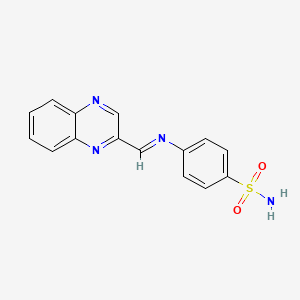
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
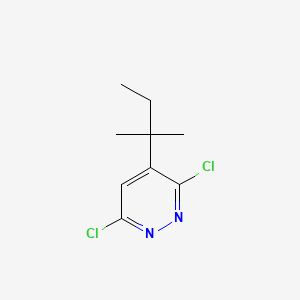
![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)

